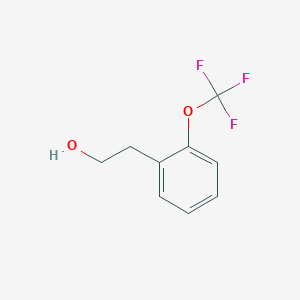

2-(Trifluoromethoxy)benzeneethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethoxy)benzeneethanol is a useful reagent and reactant for organic reactions/synthesis . It has a molecular weight of 206.06 and a molecular formula of C9H9F3O2 . The compound is also known by other names such as 2-(2-(trifluoromethoxy)phenyl)ethanol and 2-[2-(trifluoromethoxy)phenyl]ethan-1-ol .

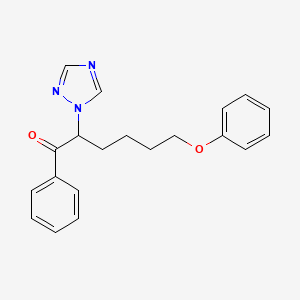

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)benzeneethanol consists of a benzene ring with a trifluoromethoxy group and an ethanol group attached to it . The canonical SMILES string for this compound is C1=CC=C(C(=C1)CCO)OC(F)(F)F .Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)benzeneethanol has a molecular weight of 206.16 and a molecular formula of C9H9F3O2 . It has a density of 1.2774 g/mL at 25 °C .Scientific Research Applications

- The trifluoromethoxy group is increasingly important in agrochemical research. Its stability, lipophilicity, and electronegativity contribute to its utility in designing novel pesticides, herbicides, and fungicides .

- For instance, CF3O-containing materials exhibit altered optical, electronic, and mechanical behavior, making them valuable for optoelectronic devices and sensors .

- It complements other fluorinated moieties, such as CF3 and CF2H, in designing functional molecules .

Agrochemical Research

Pharmaceutical Chemistry

Materials Science

Catalysis and Synthetic Chemistry

Medicinal Chemistry

Fluorine Chemistry

Biological Studies

Environmental Chemistry

Safety and Hazards

Safety data sheets suggest that 2-(Trifluoromethoxy)benzeneethanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

It is known that the compound is a useful reagent and reactant for organic reactions/synthesis .

Mode of Action

It is generally used as a reagent in organic synthesis, suggesting that it likely interacts with other compounds to facilitate chemical reactions .

Biochemical Pathways

As a reagent in organic synthesis, it is likely involved in various chemical reactions and could potentially influence multiple biochemical pathways .

Result of Action

As a reagent in organic synthesis, its primary role is likely to facilitate chemical reactions, which could lead to various molecular and cellular effects depending on the specific reaction .

Action Environment

Like any chemical compound, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPOSQQIULEEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)benzeneethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2844116.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)